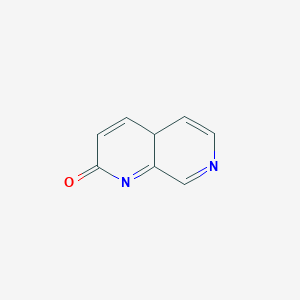
4aH-1,7-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4aH-1,7-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two nitrogen atoms in the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-1,7-naphthyridin-2-one can be achieved through various methods. One common approach involves the cyclization of N-(3-oxo-alkyl)- and N-(3-oxoalkenyl)amides and thioamides. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or azidotrimethylsilane under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, multicomponent reactions, and green chemistry approaches to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4aH-1,7-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridin-4(3H)-one oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, azidotrimethylsilane, and phosphorus oxychloride (POCl3). Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted naphthyridines, such as 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine and its derivatives .
Aplicaciones Científicas De Investigación
4aH-1,7-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4aH-1,7-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound act as DNA intercalators, binding to double-stranded DNA and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparación Con Compuestos Similares
4aH-1,7-naphthyridin-2-one can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another member of the naphthyridine family, known for its diverse biological activities and applications in medicinal chemistry.
Benzo[c][1,7]naphthyridine: A structural analog with similar biological activities but different reactivity and applications.
1,6-Naphthyridin-2(1H)-one: Known for its biomedical applications, including anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4aH-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-6H |
Clave InChI |
VLOOHKGABLKNCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=C2C1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















